

YNT-185 and Its Effects on Sleep-Wake Cycles: A Technical Guide

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Compound of Interest

Compound Name: YNT-185

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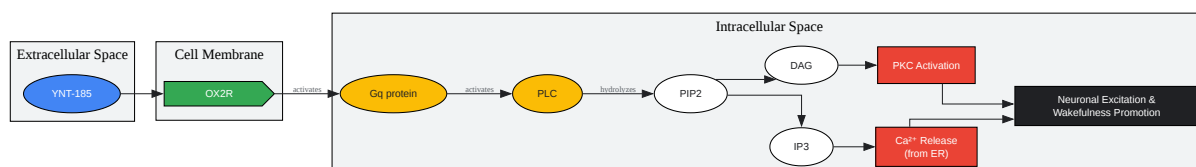
Introduction

Narcolepsy is a debilitating neurological disorder characterized by excessive daytime sleepiness, cataplexy, and disrupted sleep-wake patterns.^[1] The root cause of narcolepsy is a significant loss of neurons that produce orexin (also known as hypocretin), a neuropeptide crucial for maintaining wakefulness and regulating the sleep-wake cycle.^[1] **YNT-185** is a potent, non-peptide, and selective agonist for the orexin type-2 receptor (OX2R).^{[2][3][4]} This technical guide provides a comprehensive overview of the preclinical findings on **YNT-185**, focusing on its mechanism of action and its effects on sleep-wake architecture. The data presented is primarily derived from seminal studies conducted in murine models of narcolepsy.

Core Mechanism of Action: Selective OX2R Agonism

YNT-185 functions as an orthosteric, full agonist for the orexin type-2 receptor (OX2R).^[2] In vitro studies using Chinese Hamster Ovary (CHO) cells expressing human orexin receptors demonstrated that **YNT-185** potently stimulates intracellular calcium accumulation in cells expressing hOX2R, with an EC₅₀ of 28 ± 4 nM. Its selectivity for OX2R over OX1R is approximately 100-fold.^[3] The agonistic activity of **YNT-185** at the OX2R initiates downstream signaling cascades that mimic the effects of endogenous orexin, leading to the promotion of wakefulness.

Signaling Pathway of YNT-185 at the Orexin Type-2 Receptor



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Caption: **YNT-185** binds to and activates the OX2R, leading to neuronal excitation.

Quantitative Effects of YNT-185 on Sleep-Wake States

The in vivo efficacy of **YNT-185** has been evaluated in wild-type mice and two distinct mouse models of narcolepsy: orexin knockout (OX-KO) mice and orexin/ataxin-3 transgenic mice, in which orexin neurons are genetically ablated.

Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of YNT-185 on Wakefulness in Wild-Type Mice

Dose (nmol)	Change in Wakefulness (minutes in 3 hours post- injection)	Change in NREM Sleep (minutes in 3 hours post- injection)
30	~ +20	~ -20
100	~ +40	~ -40
300	~ +60	~ -60

Data is approximated from
graphical representations in
Irukayama-Tomobe et al.,
2017.

Table 2: Effect of Intraperitoneal (i.p.) Administration of YNT-185 on Wakefulness in Wild-Type Mice

Dose (mg/kg)	Change in Wakefulness (minutes in 3 hours post- injection)	Change in NREM Sleep (minutes in 3 hours post- injection)
20	Not significant	Not significant
40	~ +50	~ -50
60	~ +70	~ -70

Data is approximated from
graphical representations in
Irukayama-Tomobe et al.,
2017.

Table 3: Effect of Intraperitoneal (i.p.) Administration of YNT-185 on Cataplexy in Narcoleptic Mouse Models

Mouse Model	Dose (mg/kg)	Effect on Cataplexy-like Episodes
Orexin Knockout (OX-KO)	40	Significant reduction in frequency
Orexin Knockout (OX-KO)	60	Significant reduction in frequency
Orexin/ataxin-3	40	Significantly decreased frequency of chocolate-induced SOREMs
SOREMs: Sleep-Onset REM periods, a characteristic of narcolepsy.		

Notably, peripheral administration of **YNT-185** was shown to promote wakefulness in wild-type mice without affecting body temperature.^{[2][3]} Furthermore, no immediate rebound sleep was observed following the wake-promoting effects of **YNT-185**.^{[2][3]} Repeated administration did not lead to desensitization in its ability to suppress cataplexy-like episodes.^{[2][3]}

Experimental Protocols

Animals

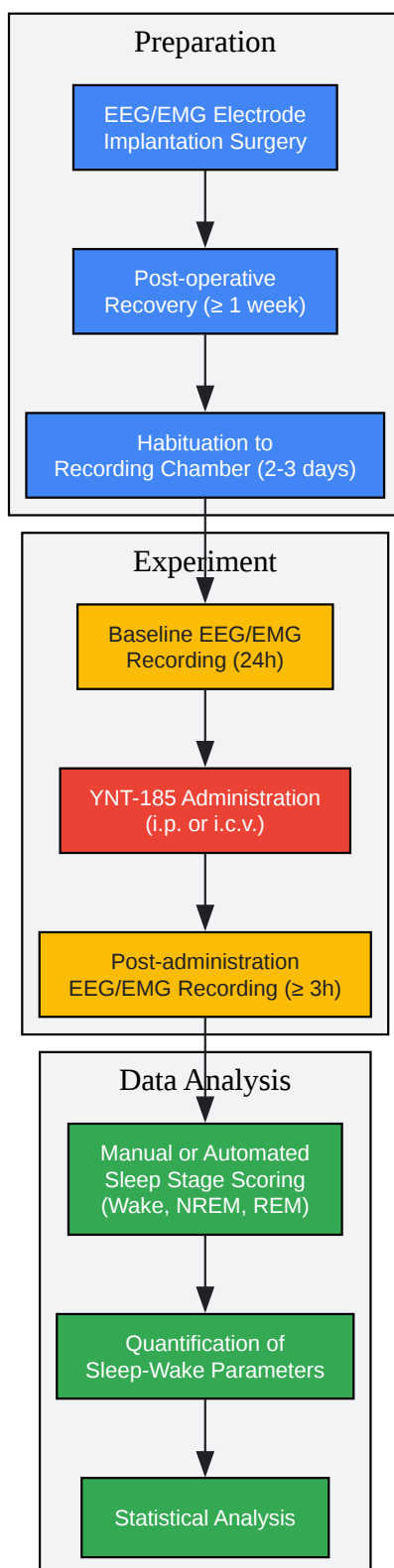
The primary studies utilized adult male C57BL/6J mice as wild-type controls. Two narcoleptic models were employed: orexin knockout (OX-KO) mice, which lack the prepro-orexin gene, and orexin/ataxin-3 transgenic mice, where orexin neurons are postnatally ablated.

Surgical Implantation for EEG/EMG Recording

- **Anesthesia:** Mice were anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane).
- **Electrode Placement:** For electroencephalogram (EEG) recordings, stainless steel screws were implanted into the skull over the frontal and parietal cortices. For electromyogram (EMG) recordings, Teflon-coated stainless-steel wires were inserted into the nuchal (neck) muscles.

- Headmount: The electrodes were connected to a miniature connector, which was then secured to the skull using dental cement.
- Recovery: A post-operative recovery period of at least one week was allowed before any experimental procedures.

Experimental Workflow for Sleep-Wake Recording and Analysis



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Caption: A typical workflow for evaluating the effects of **YNT-185** on sleep-wake cycles in mice.

Drug Administration

- Intracerebroventricular (i.c.v.) Administration: For direct central nervous system delivery, **YNT-185** was dissolved in a vehicle solution and infused into the cerebral ventricles of anesthetized mice through a surgically implanted cannula.
- Intraperitoneal (i.p.) Administration: For systemic delivery, **YNT-185** was dissolved in a suitable vehicle and injected into the peritoneal cavity of the mice.

Cataplexy Assessment

In narcoleptic mouse models, cataplexy-like episodes were often induced by the presentation of a palatable food, such as chocolate. The frequency and duration of these episodes were recorded and analyzed from video recordings.

Conclusion and Future Directions

The preclinical data strongly suggest that **YNT-185**, as a selective OX2R agonist, effectively promotes wakefulness and ameliorates cataplexy in animal models of narcolepsy.[2] These findings provide a solid proof-of-concept for the therapeutic potential of OX2R agonists in treating the core symptoms of narcolepsy.[2][3] While **YNT-185** itself may have limitations for clinical development, it serves as a critical pharmacological tool and a foundational compound for the development of next-generation orexin receptor agonists with improved pharmacokinetic and pharmacodynamic profiles for the treatment of narcolepsy and other hypersomnolence disorders.

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